An In-depth Technical Guide to 4,4'-Dibutoxybiphenyl: Structure, Properties, and Applications
An In-depth Technical Guide to 4,4'-Dibutoxybiphenyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with a blend of rigorous scientific principles and practical, field-tested insights. This guide on 4,4'-Dibutoxybiphenyl is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the what—the causality that governs its synthesis, properties, and potential applications. In the spirit of scientific integrity, this document will clearly distinguish between experimentally verified data and theoretical predictions, ensuring a transparent and trustworthy resource for the scientific community.
Molecular Structure and Core Chemical Identity
4,4'-Dibutoxybiphenyl is a symmetrical aromatic ether. The core of the molecule is a biphenyl group, which consists of two phenyl rings linked by a single carbon-carbon bond. The para positions (4 and 4') of each phenyl ring are substituted with a butoxy group (-O(CH₂)₃CH₃).
The presence of the biphenyl core imparts rigidity and planarity to the molecule, while the flexible butyl chains of the ether groups introduce conformational mobility. This combination of a rigid core and flexible termini is a common structural motif in molecules designed for applications in liquid crystals and materials science.
// Biphenyl core C1 [pos="0,0!", label="C"]; C2 [pos="1,0!", label="C"]; C3 [pos="1.5,0.866!", label="C"]; C4 [pos="1,1.732!", label="C"]; C5 [pos="0,1.732!", label="C"]; C6 [pos="-0.5,0.866!", label="C"]; C7 [pos="-1.5,0.866!", label="C"]; C8 [pos="-2,1.732!", label="C"]; C9 [pos="-3,1.732!", label="C"]; C10 [pos="-3.5,0.866!", label="C"]; C11 [pos="-3,0!", label="C"]; C12 [pos="-2,0!", label="C"];
// Butoxy groups O1 [pos="2.2,1.732!", label="O", fontcolor="#EA4335"]; C13 [pos="3,2.5!", label="CH₂"]; C14 [pos="3.8,1.732!", label="CH₂"]; C15 [pos="4.6,2.5!", label="CH₂"]; C16 [pos="5.4,1.732!", label="CH₃"];
O2 [pos="-4.2,1.732!", label="O", fontcolor="#EA4335"]; C17 [pos="-5,2.5!", label="CH₂"]; C18 [pos="-5.8,1.732!", label="CH₂"]; C19 [pos="-6.6,2.5!", label="CH₂"]; C20 [pos="-7.4,1.732!", label="CH₃"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
C4 -- O1; O1 -- C13; C13 -- C14; C14 -- C15; C15 -- C16;
C9 -- O2; O2 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; } enddot Caption: Chemical structure of 4,4'-Dibutoxybiphenyl.
Table 1: Core Chemical Identity of 4,4'-Dibutoxybiphenyl
| Property | Value | Source |
| CAS Number | 39800-63-0 | [1] |
| Molecular Formula | C₂₀H₂₆O₂ | [1][2] |
| Molecular Weight | 298.42 g/mol | [1][2] |
| IUPAC Name | 1-butoxy-4-(4-butoxyphenyl)benzene | |
| Synonyms | 4,4'-Dibutoxy-1,1'-biphenyl, 4,4-Dibutoxybiphenyl | [3] |
Physicochemical Properties
Table 2: Physicochemical Properties of 4,4'-Dibutoxybiphenyl
| Property | Value | Source & Notes |
| Physical State | White to off-white crystalline solid/powder | [4][5] |
| Melting Point | Not available. Expected to be a low-melting solid based on similar structures. | |
| Boiling Point | Not available. Expected to be high due to its molecular weight and aromatic nature. | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like toluene, chloroform, and ethers. | Based on general principles of "like dissolves like". |
| Density | 1.902 g/cm³ (Note: This value from a single supplier seems unusually high for a non-halogenated organic compound and should be treated with caution). | [1] |
Synthesis and Purification
The most logical and widely used method for the preparation of aryl ethers like 4,4'-Dibutoxybiphenyl is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the starting material would be the readily available 4,4'-dihydroxybiphenyl.
Experimental Protocol (Proposed)
This protocol is based on the principles of the Williamson ether synthesis and has not been experimentally validated for this specific compound from available literature.
Materials:
-
4,4'-dihydroxybiphenyl
-
1-Bromobutane (or 1-iodobutane for higher reactivity)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dihydroxybiphenyl (1.0 eq) and a suitable solvent such as DMF or acetone.
-
Deprotonation: Add a base such as potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 30 minutes to form the biphenolate dianion.
-
Alkylation: Add 1-bromobutane (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,4'-Dibutoxybiphenyl is expected to be relatively simple due to the molecule's symmetry.
Table 3: Predicted ¹H NMR Chemical Shifts for 4,4'-Dibutoxybiphenyl
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| Aromatic (ortho to -OBu) | Doublet | 6.90 - 7.00 | 4H |
| Aromatic (meta to -OBu) | Doublet | 7.45 - 7.55 | 4H |
| -O-CH₂- | Triplet | 3.95 - 4.05 | 4H |
| -O-CH₂-CH₂- | Sextet | 1.75 - 1.85 | 4H |
| -CH₂-CH₃ | Sextet | 1.45 - 1.55 | 4H |
| -CH₃ | Triplet | 0.90 - 1.00 | 6H |
¹³C NMR Spectroscopy
The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4,4'-Dibutoxybiphenyl
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (quaternary) | 132 - 134 |
| Aromatic (CH, meta to -OBu) | 127 - 129 |
| Aromatic (CH, ortho to -OBu) | 114 - 116 |
| -O-CH₂- | 67 - 69 |
| -O-CH₂-CH₂- | 31 - 33 |
| -CH₂-CH₃ | 19 - 21 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic rings and the ether linkages.
Table 5: Predicted IR Absorptions for 4,4'-Dibutoxybiphenyl
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (aryl ether) | 1270 - 1230 | Asymmetric stretching |
| C-O (alkyl ether) | 1150 - 1085 | Stretching |
| C-H (out-of-plane bend) | 850 - 810 | para-disubstituted aromatic |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 6: Predicted Mass Spectrometry Fragmentation for 4,4'-Dibutoxybiphenyl
| m/z | Ion | Notes |
| 298 | [M]⁺ | Molecular ion |
| 241 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 185 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 184 | [M - C₄H₉O - H]⁺ | Further fragmentation |
Applications and Research Interest
The primary application for 4,4'-Dibutoxybiphenyl and related dialkoxybiphenyls is in the field of liquid crystals .[1][6] The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the flexible alkoxy chains influence the melting point and the temperature range of these phases.
-
Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it can contribute to the desired dielectric anisotropy and optical properties.
-
Organic Electronics: The biphenyl core is a known chromophore, and derivatives can be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
-
Building Block in Organic Synthesis: The biphenyl scaffold is present in many pharmaceuticals and functional materials. 4,4'-Dibutoxybiphenyl can serve as a starting material for further functionalization to create more complex molecules.
While direct applications in drug development are not widely documented, the biphenyl moiety is a common feature in many biologically active compounds. Therefore, 4,4'-Dibutoxybiphenyl could be a useful intermediate for the synthesis of novel drug candidates.
Safety and Handling
Specific toxicology data for 4,4'-Dibutoxybiphenyl is not available. However, based on the data for its precursor, 4,4'-dihydroxybiphenyl, and general principles of laboratory safety, the following precautions are recommended.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
-
Toxicity: The toxicity is unknown. Assume the compound may be harmful if ingested, inhaled, or absorbed through the skin. The precursor, 4,4'-dihydroxybiphenyl, is known to cause skin and eye irritation.[7][9]
Conclusion
4,4'-Dibutoxybiphenyl is a valuable chemical for research in materials science, particularly in the development of liquid crystals. Its synthesis is straightforward via the Williamson ether synthesis from 4,4'-dihydroxybiphenyl. While there is a notable lack of comprehensive, publicly available experimental data on its physicochemical and toxicological properties, its structural characteristics suggest a range of potential applications. Further research to fully characterize this compound would be beneficial for its broader application in both academic and industrial research.
References
-
4,4'-dibutoxybiphenyl suppliers USA. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Biphenol, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Monomeric liquid crystal: 4,4 -biphenylene-bis (4- n -butyloxy. Retrieved from [Link]
- Govindan, G., & Govindaraju, K. M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,4'-Dibutoxybiphenyl. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
Sources
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- 5. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
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